molecular formula C15H18N6O B2545265 1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 881551-42-4

1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2545265
CAS No.: 881551-42-4
M. Wt: 298.35
InChI Key: IZALVYJZDWVZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound belonging to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and significant pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1,2-diaminobenzene derivatives with appropriate diketones under controlled conditions. The reaction is often carried out in the presence of catalysts such as pyridine in a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry approaches to minimize environmental impact. Techniques such as the use of phosphate-based heterogeneous catalysts (e.g., mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate) are utilized to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    Quinazoline: Another nitrogen-containing heterocycle with similar biological activities.

    Phthalazine: A structurally related compound with distinct pharmacological properties.

Uniqueness

1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide stands out due to its unique substitution pattern, which imparts specific biological activities not observed in other quinoxaline derivatives. Its potential as a multifunctional therapeutic agent makes it a valuable compound for further research and development .

Properties

IUPAC Name

1,2-diamino-N-butan-2-ylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-3-8(2)18-15(22)11-12-14(21(17)13(11)16)20-10-7-5-4-6-9(10)19-12/h4-8H,3,16-17H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZALVYJZDWVZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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